molecular formula C11H13BrO2 B018222 Ethyl 2-bromo-3-phenylpropanoate CAS No. 39149-82-1

Ethyl 2-bromo-3-phenylpropanoate

Cat. No. B018222
CAS RN: 39149-82-1
M. Wt: 257.12 g/mol
InChI Key: MVCUFNYFDQMSTE-UHFFFAOYSA-N
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Patent
US04534897

Procedure details

Ethyl bromo-(phenylmethyl)propandioate (XXVI, Example 60, 130 g.) is heated under reduced pressure to 140° with vigorous evolution of carbon dioxide. When decarboxylation is complete (about 5 minutes), the mixture is distilled to give ethyl 2-bromo-3-phenylpropionate, b.p. 120°/30 mm.
Name
Ethyl bromo-(phenylmethyl)propandioate
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(C([O-])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)=O>>[Br:1][CH:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Ethyl bromo-(phenylmethyl)propandioate
Quantity
130 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C(=O)[O-])CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 5 minutes)
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OCC)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.